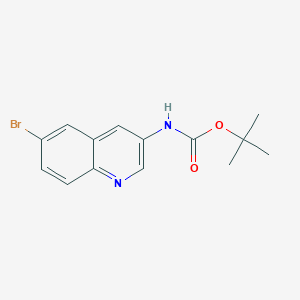

Tert-butyl (6-bromoquinolin-3-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(6-bromoquinolin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-7-9-6-10(15)4-5-12(9)16-8-11/h4-8H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGKPPAHHVVYFQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C2C=CC(=CC2=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Chemical Reactivity and Transformational Chemistry of Tert Butyl 6 Bromoquinolin 3 Yl Carbamate

Reactivity and Functionalization at the C-6 Bromine Position

The carbon-bromine bond at the 6-position of the quinoline (B57606) core is the primary site for introducing molecular diversity. This is achieved through a variety of modern synthetic methodologies, most notably transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds at the C-6 position of the quinoline ring, leveraging the reactivity of the aryl bromide.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds, particularly for creating biaryl structures. wikipedia.orgresearchgate.net This reaction involves the coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide, catalyzed by a palladium(0) complex. wikipedia.orgharvard.edu For tert-butyl (6-bromoquinolin-3-yl)carbamate, the C-6 bromine atom serves as the electrophilic partner for coupling with various aryl or heteroaryl boronic acids.

The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. researchgate.net The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. youtube.comnih.gov The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields.

Below is a table summarizing typical conditions used for Suzuki-Miyaura cross-coupling reactions on 6-bromoquinoline derivatives, which are applicable to this compound.

| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | High | fishersci.co.ukacsgcipr.org |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-85 | jk-sci.com |

| 4-(Trifluoromethoxy)phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | 1,4-Dioxane/H₂O | ~75 | fishersci.co.ukjk-sci.com |

| 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | ~82 | fishersci.co.uk |

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-couplings further expand the synthetic possibilities for functionalizing the C-6 position.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, creating a C(sp²)-C(sp) bond to form an arylethynylquinoline derivative. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgreddit.com Copper-free versions have also been developed to avoid the homocoupling of alkynes (Glaser coupling). wikipedia.org For dihaloquinolines, the reaction regioselectivity is dictated by the halide's reactivity, with the C-I bond reacting preferentially over C-Br. youtube.com This method provides a direct route to introducing alkynyl moieties, which are valuable for further transformations.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. researchgate.net It is a premier method for synthesizing arylamines. researchgate.net The reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich), and a strong base like sodium tert-butoxide. researchgate.netresearchgate.net This transformation allows for the direct introduction of various substituted amino groups at the C-6 position, which is a key structural motif in many biologically active compounds. Selective amination at different positions on a dihaloquinoline has been demonstrated, highlighting the precise control achievable with this chemistry.

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). acsgcipr.org It is known for its tolerance of a wide array of functional groups, as organostannanes are stable to air and moisture. researchgate.netacsgcipr.org The primary drawback is the toxicity of the tin reagents and byproducts. acsgcipr.orgprinceton.edu The reaction mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. acsgcipr.org This method can be used to form C-C bonds with sp², sp³, and sp hybridized carbon atoms.

| Reaction Type | Coupling Partner | Typical Catalyst System | Key Bond Formed |

|---|---|---|---|

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base | Aryl-Alkyne (C-C) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd precatalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP, XPhos), Strong base (e.g., NaOtBu) | Aryl-Amine (C-N) |

| Stille | Organostannane (R-SnR'₃) | Pd complex (e.g., Pd(PPh₃)₄), +/- Additives (e.g., LiCl) | Aryl-Aryl/Alkenyl/Alkyl (C-C) |

Organometallic Reactions: Lithium-Halogen Exchange and Subsequent Electrophilic Quenching

Lithium-halogen exchange is a powerful, kinetically controlled reaction for converting aryl halides into highly reactive organolithium species. wikipedia.org This transformation is typically achieved by treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at very low temperatures (e.g., -78 °C) to prevent side reactions. harvard.eduwikipedia.org The rate of exchange follows the trend I > Br > Cl. wikipedia.org

For this compound, treatment with n-BuLi would result in the rapid formation of tert-butyl (6-lithioquinolin-3-yl)carbamate. This newly formed organolithium intermediate is a potent nucleophile and can be trapped in situ with a wide variety of electrophiles to introduce new functional groups at the C-6 position.

Common electrophiles for quenching include:

Aldehydes and Ketones: to form secondary and tertiary alcohols.

Carbon Dioxide (CO₂): to yield a carboxylic acid.

Alkyl Halides: to introduce alkyl groups.

Isocyanates: to form amides.

This two-step sequence provides a valuable alternative to palladium-catalyzed methods, particularly for introducing functional groups that are not readily accessible via cross-coupling reactions.

Nucleophilic Substitution Reactions for C-Br Bond Derivatization

Nucleophilic aromatic substitution (SNAr) is another potential pathway for functionalizing the C-6 position. However, this reaction generally requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack.

In the case of this compound, the quinoline ring itself is only moderately electron-deficient. Furthermore, the tert-butyl carbamate (B1207046) group at the N-3 position is an electron-donating group, which deactivates the ring toward nucleophilic attack. Consequently, direct SNAr at the C-6 position with common nucleophiles (e.g., alkoxides, amines) is generally not a favorable or efficient process under standard conditions. More forcing conditions or the introduction of additional activating groups on the quinoline ring would be necessary for this type of transformation to occur.

Transformations Involving the N-3 tert-Butyl Carbamate Group

The N-3 tert-butyl carbamate (Boc) group is primarily installed as a protecting group for the 3-amino functionality. Its principal chemical transformation is its removal, or deprotection, to reveal the free amine. The 3-aminoquinoline core is a valuable building block for the synthesis of pharmaceuticals and other functional materials.

The Boc group is prized for its stability under a wide range of reaction conditions (including basic, hydrogenolytic, and mildly acidic conditions) while being easily and cleanly removed under moderately to strongly acidic conditions. wikipedia.orgfishersci.co.uk

The most common method for Boc deprotection is acid-catalyzed hydrolysis. fishersci.co.uk This is typically accomplished by treating the protected compound with a strong acid in an organic solvent. Common reagent systems include:

Trifluoroacetic acid (TFA) in dichloromethane (DCM). jk-sci.com

Hydrochloric acid (HCl) in solvents such as 1,4-dioxane, methanol, or ethyl acetate. wikipedia.org

The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which typically fragments into isobutylene and a proton. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free 3-aminoquinoline and carbon dioxide. jk-sci.com This deprotection step is usually high-yielding and proceeds cleanly at or below room temperature. fishersci.co.uk The liberated 3-aminoquinoline can then undergo a variety of subsequent reactions, such as acylation, alkylation, or diazotization.

Selective Deprotection Methodologies of the tert-Butyl Carbamate (Boc) Group

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions. The deprotection proceeds via a mechanism involving protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation, which typically forms isobutene. total-synthesis.com

Standard deprotection of this compound to yield 6-bromoquinolin-3-amine is most commonly achieved using strong acids. Trifluoroacetic acid (TFA), either neat or as a solution in a solvent like dichloromethane (DCM), is a standard reagent for this transformation, often proceeding rapidly at room temperature. organic-chemistry.org Similarly, solutions of hydrogen chloride (HCl) in solvents such as dioxane or ethyl acetate are also highly effective.

While effective, these strong acid conditions can be detrimental to other acid-sensitive functional groups within a molecule. Consequently, methodologies for more selective Boc deprotection have been developed. For instance, certain Lewis acids can facilitate the cleavage of a Boc group while leaving other acid-labile groups, such as tert-butyl esters, intact under specific conditions. The choice of solvent and acid can modulate the reactivity, allowing for a degree of selectivity in complex molecular scaffolds.

Table 1: Common Reagents for Boc Deprotection This table is interactive. Click on a reagent to see typical reaction conditions.

| Reagent | Typical Conditions | Selectivity Notes |

| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM), 0°C to room temp. | Strong acid, removes most acid-labile groups. |

| Hydrogen Chloride (HCl) | 4M solution in Dioxane or Ethyl Acetate, room temp. | Strong acid, similar in reactivity to TFA. |

| Sulfuric Acid (H₂SO₄) | Catalytic amounts in t-BuOAc/CH₂Cl₂ | Can offer selectivity for N-Boc over t-butyl esters. |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM), room temp. | Lewis acid, can provide selectivity in some substrates. |

| Methanesulfonic Acid | t-BuOAc/CH₂Cl₂ | Used for selective N-Boc removal in the presence of t-butyl esters. |

Chemical Modifications and Derivatizations at the Carbamate Nitrogen

While the Boc group is primarily for protection, the carbamate nitrogen itself can undergo further reactions under specific conditions, leading to valuable derivatives.

N-Alkylation: Direct alkylation of the Boc-protected nitrogen is challenging due to its low nucleophilicity. However, reductive amination followed by N-Boc protection provides a tandem, one-pot method to generate N-alkylated, Boc-protected secondary amines from a primary amine precursor. nih.gov A more direct approach involves the reduction of the carbamate carbonyl group. A magnesium-catalyzed reduction of N-Boc protected amines can provide N-methyl amines, transforming the carbamate into a methylated amine directly. organic-chemistry.org

N-Acylation: The nitrogen of a carbamate can be acylated to form N-acylcarbamates or imides. This transformation can be achieved using carboxylic acid anhydrides in the presence of a catalyst. For example, heteropolyacids have been shown to be effective, green catalysts for the N-acylation of various carbamates under solvent-free conditions. sciforum.net This allows for the introduction of an acyl group onto the nitrogen without cleaving the Boc protecting group.

Conversion to Ureas: The Boc-protected amine can be a precursor to substituted ureas. This can be accomplished by converting the carbamate into an isocyanate intermediate in situ, which is then trapped by another amine. organic-chemistry.org This method allows for the synthesis of unsymmetrical ureas from the N-Boc protected quinoline scaffold.

Intramolecular Cyclization Pathways Involving Carbamate Reactivity

The carbamate group in this compound or its derivatives can participate in intramolecular cyclization reactions to form novel heterocyclic structures. These reactions often involve the deprotonation of the N-H bond or the participation of the carbamate carbonyl in a cyclization cascade.

For instance, a Boc-protected amine can be used to generate an α-amino carbanion via deprotonation with a strong base. This carbanion can then act as an intramolecular nucleophile. In a relevant two-step protocol, an α-lithiated carbanion generated from a Boc-protected amine can react intramolecularly with an in-situ generated aryne, leading to the formation of a new ring system. researchgate.net Although this specific reaction is intermolecular, it demonstrates the principle that the carbamate N-H is sufficiently acidic to be deprotonated, enabling the carbon backbone to participate in bond-forming reactions.

In another strategy, if the quinoline ring is first functionalized with a suitable reaction partner, the carbamate can act as an internal nucleophile. For example, if an alkyne is introduced elsewhere in the molecule, silver-promoted intramolecular cyclization can occur where the carbamate nitrogen attacks the activated alkyne, leading to the formation of a new nitrogen-containing ring fused to or pendant from the quinoline system.

General Reactivity of the Quinoline Heterocycle and Positional Functionalization

The 6-bromoquinoline core of the title compound is a versatile scaffold for a wide array of chemical transformations, particularly transition-metal-catalyzed cross-coupling reactions and other C-H functionalization methods.

Regioselective Elaboration of the Quinoline Ring System

The bromine atom at the C6 position is a prime handle for regioselective functionalization, most notably through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at this specific position.

Suzuki-Miyaura Coupling: This reaction couples the 6-bromo position with a variety of aryl or vinyl boronic acids or esters. It is a robust method for creating biaryl structures or introducing vinyl substituents. Catalysts often involve a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand.

Stille Coupling: The 6-bromoquinoline can be coupled with organostannanes. The Stille reaction is tolerant of a wide variety of functional groups.

Heck Coupling: This reaction introduces alkene substituents at the C6 position by coupling with an alkene in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This allows for the formation of a C-N bond, coupling the C6 position with various primary or secondary amines to generate 6-aminoquinoline derivatives.

Sonogashira Coupling: This reaction couples the 6-bromo position with terminal alkynes, providing a direct route to 6-alkynylquinolines.

Beyond the C6 position, regioselective C-H functionalization offers pathways to modify other positions on the quinoline ring. orgsyn.org Transition metal catalysis can be used to direct the activation of specific C-H bonds, allowing for the introduction of aryl, alkyl, or other functional groups at positions that are otherwise difficult to access. orgsyn.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the C6 Position This table is interactive. Hover over a reaction name for a general scheme.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(PPh₃)₄, Pd(OAc)₂/Ligand |

| Stille | R-Sn(Alkyl)₃ | C-C | Pd(PPh₃)₄ |

| Heck | Alkene | C-C (alkenyl) | Pd(OAc)₂/Ligand |

| Buchwald-Hartwig | R₂NH | C-N | Pd₂(dba)₃/Ligand |

| Sonogashira | Terminal Alkyne | C-C (alkynyl) | PdCl₂(PPh₃)₂/CuI |

Cyclization Reactions and Ring Annulation Strategies of Derivatives

The functional groups introduced through the regioselective elaborations described above can serve as anchor points for subsequent cyclization and ring annulation reactions, leading to the synthesis of complex, polycyclic heteroaromatic systems.

A common strategy involves a two-step sequence: a cross-coupling reaction followed by an intramolecular cyclization. For example, a Suzuki coupling of this compound with 2-formylphenylboronic acid would install an aldehyde-containing aryl group at the C6 position. The resulting derivative could then undergo an intramolecular cyclization reaction, such as a Pictet-Spengler or Friedländer-type reaction involving the Boc-protected amine (after deprotection) or another position on the quinoline ring, to construct a new fused ring system.

Similarly, introducing a group with a nucleophilic site and an electrophilic site via cross-coupling can set the stage for ring formation. For instance, coupling with an ortho-amino-substituted aryl halide via a Buchwald-Hartwig reaction could be followed by an intramolecular reaction with a carbonyl group elsewhere on the quinoline (or a substituent) to form a diazepine or other heterocyclic ring. These strategies highlight how derivatives of this compound are valuable intermediates for building molecular complexity.

Lack of Specific Computational Data for this compound

A thorough review of available scientific literature reveals a significant gap in computational and theoretical investigations specifically focused on the chemical compound This compound . While computational studies, including Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, are prevalent for the broader class of quinoline derivatives, detailed research findings for this particular molecule are not publicly available. Consequently, a comprehensive and scientifically accurate article adhering to the specified outline cannot be generated at this time.

General computational research on quinoline derivatives indicates the utility of these methods in understanding their electronic structure, reactivity, and potential as therapeutic agents. For instance, DFT is commonly employed to analyze the electronic properties and predict the reactivity of various quinoline-based compounds. Similarly, molecular dynamics simulations are often used to study the conformational behavior of quinoline derivatives and their interactions with biological macromolecules.

However, without specific studies on this compound, any discussion on its quantum chemical calculations, mechanistic pathways, conformational analysis, reactivity predictions, or molecular dynamics would be speculative and not based on published research findings. The strict adherence to scientific accuracy and the focus solely on the requested compound, as per the user's instructions, cannot be met due to the absence of targeted research data.

Further research focusing specifically on the computational and theoretical aspects of this compound is required to provide the detailed and specific information requested in the article outline.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl (6-bromoquinolin-3-yl)carbamate?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Carbamate Protection : Introduce the tert-butyloxycarbonyl (Boc) group to the amine group of 6-bromoquinolin-3-amine using Boc anhydride in the presence of a base like DMAP or triethylamine .

Bromination : If starting from a non-brominated quinoline precursor, electrophilic bromination at the 6-position may require Lewis acids (e.g., FeBr₃) or N-bromosuccinimide (NBS) under controlled conditions .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate the product.

Key Validation: Monitor reactions via TLC and confirm purity with HPLC (>95%) .

Q. How should researchers characterize This compound spectroscopically?

- Methodological Answer :

- 1H/13C NMR : Identify the Boc group (δ ~1.4 ppm for tert-butyl protons; carbonyl at ~150-155 ppm in 13C). The quinoline aromatic protons (6-8.5 ppm) and bromine-induced deshielding should be observed .

- IR Spectroscopy : Confirm the carbamate C=O stretch (~1680-1720 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .

- Mass Spectrometry (MS) : Expect [M+H]⁺ peaks matching the molecular formula (C₁₄H₁₅BrN₂O₂; exact mass 346.03) .

Q. What are recommended storage conditions to maintain compound stability?

- Methodological Answer : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodegradation. Avoid moisture and acidic/basic conditions to preserve the Boc group. Stability tests (HPLC, NMR) should be conducted monthly .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

- Methodological Answer :

- X-ray Crystallography : Resolve structural ambiguities by growing single crystals (e.g., via slow evaporation in EtOAc/hexane). Use SHELXL for refinement, analyzing bond lengths/angles to validate the 6-bromo substitution and carbamate conformation .

- DFT Calculations : Compare experimental NMR shifts with computed values (Gaussian, ORCA) to identify discrepancies caused by dynamic effects or solvation .

Q. What hydrogen-bonding motifs influence the crystal packing of this compound?

- Methodological Answer :

- Graph Set Analysis : After obtaining crystallographic data (e.g., CCDC entry), classify hydrogen bonds (N-H···O, C-H···Br) using Etter’s notation (e.g., D(2,1) for chains). Tools like Mercury (CCDC) automate this analysis .

- Thermal Ellipsoids : Assess thermal motion to distinguish static vs. dynamic disorder, which may affect packing efficiency .

Q. How can low yields in bromination steps be optimized?

- Methodological Answer :

- Catalyst Screening : Test alternatives to FeBr₃, such as AlBr₃ or ionic liquids, to enhance regioselectivity at the 6-position .

- Reaction Monitoring : Use in situ Raman spectroscopy to track bromine consumption and minimize side reactions (e.g., di-bromination).

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield by optimizing temperature/pressure parameters .

Q. What strategies mitigate Boc group deprotection during functionalization reactions?

- Methodological Answer :

- pH Control : Maintain neutral to slightly basic conditions (pH 7-9) during reactions to avoid acid-catalyzed Boc cleavage.

- Protecting Group Alternatives : If instability persists, compare with Cbz or Fmoc groups, though these may complicate subsequent steps .

- Real-Time Monitoring : Use LC-MS to detect deprotection intermediates and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.